Phenyltriethoxysilane

Catalog No.
S582192
CAS No.
780-69-8
M.F
C12H20O3Si
M. Wt
240.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyltriethoxysilane

CAS Number

780-69-8

Product Name

Phenyltriethoxysilane

IUPAC Name

triethoxy(phenyl)silane

Molecular Formula

C12H20O3Si

Molecular Weight

240.37 g/mol

InChI

InChI=1S/C12H20O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3

InChI Key

JCVQKRGIASEUKR-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=CC=C1)(OCC)OCC

Synonyms

phenyltriethoxysilane

Canonical SMILES

CCO[Si](C1=CC=CC=C1)(OCC)OCC

Precursor for Silica Films and Coatings:

TEPS can be used as a precursor for the deposition of thin silica films and coatings. When TEPS is exposed to water or moisture, it undergoes hydrolysis and condensation reactions, forming a silicon dioxide (SiO2) network. This process is known as sol-gel processing and allows for the creation of silica films with controlled thickness, porosity, and refractive index [, ]. These films have various applications in research, including:

  • Microelectronics: As gate dielectrics in transistors [].
  • Photonics: As antireflection coatings for lenses and optical fibers [].
  • Sensors: As sensing layers for chemical and biological detection [].

Coupling Agent for Surface Modification:

TEPS can act as a coupling agent, modifying the surface properties of various materials. The ethoxy groups in TEPS can react with hydroxyl groups (OH) present on the surface, forming a siloxane bond (Si-O-Si). This bond creates a bridge between the organic (TEPS) and inorganic (substrate) components, improving adhesion, compatibility, and other surface properties []. TEPS finds applications in surface modification for:

  • Adhesion promotion: between polymers and inorganic substrates [].
  • Composite materials: to improve the compatibility between different components [].
  • Biomaterials: to enhance the biocompatibility of surfaces for medical implants [].

Organic Synthesis:

TEPS can be used as a starting material for the synthesis of various organic compounds. The reactive ethoxy groups can be transformed into other functional groups through various organic reactions, allowing researchers to create diverse molecules for different applications [].

Phenyltriethoxysilane is an organosilicon compound with the molecular formula C₁₂H₂₀O₃Si and a molecular weight of 240.37 g/mol. It is characterized by a silicon atom bonded to three ethoxy groups and one phenyl group. This compound is typically encountered as a colorless to slightly yellow liquid and is known for its applications in various fields, including materials science and organic chemistry. The compound is classified as moisture-sensitive and flammable, requiring careful handling to prevent exposure to water and air, which can lead to hydrolysis and other

TEPS does not have a well-defined mechanism of action in biological systems. Its primary use lies in materials science as a precursor for the formation of organosilicon materials.

TEPS is considered a flammable liquid. It can irritate the skin and eyes upon contact. Always consult the Safety Data Sheet (SDS) before handling TEPS and wear appropriate personal protective equipment (PPE) [].

  • Hydrolysis: In the presence of water, it reacts to form silanols. This reaction is crucial for many of its applications in silicone resin synthesis.
  • Condensation: Following hydrolysis, the silanol groups can condense to form siloxane bonds, leading to the development of silicone networks.
  • Cross-Coupling Reactions: Phenyltriethoxysilane can participate in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

The hydrolysis and condensation reactions are particularly significant as they facilitate the formation of three-dimensional polymer structures that enhance material properties such as thermal stability and mechanical strength.

Phenyltriethoxysilane can be synthesized through several methods:

  • Hydrolysis and Condensation:
    • Step 1: Phenyltrichlorosilane is hydrolyzed with water to form phenylsilanetriol.
    • Step 2: The phenylsilanetriol then reacts with ethanol to yield phenyltriethoxysilane.
  • Sol-Gel Process: In industrial settings, this compound can be produced using a sol-gel process where tetraethoxysilane is hydrolyzed in the presence of phenyltriethoxysilane as a modifier, often catalyzed by ammonia in an ethanol solvent .

These methods highlight the versatility of phenyltriethoxysilane in synthesizing various silicone-based materials.

Phenyltriethoxysilane finds widespread use across multiple industries:

  • Silicone Resin Production: It serves as a crosslinking agent in the formulation of silicone resins, enhancing their thermal stability and hydrophobic properties.
  • Coatings and Adhesives: Its properties make it suitable for use in coatings that require improved adhesion and durability.
  • Material Science: The compound is utilized in nanotechnology and materials engineering for creating advanced composites and coatings

    Research into the interactions of phenyltriethoxysilane with other compounds has shown that it can effectively participate in various chemical transformations. For instance, it has been used successfully in palladium-catalyzed cross-coupling reactions under environmentally friendly conditions, demonstrating its utility in green chemistry applications . Additionally, studies indicate that its degradation over time can influence its effectiveness in biological systems, necessitating further investigation into its long-term stability and activity.

Phenyltriethoxysilane shares structural similarities with other organosilicon compounds. Here are some comparable compounds along with their unique characteristics:

CompoundMolecular FormulaUnique Features
PhenyltrimethoxysilaneC₉H₁₂O₃SiContains three methoxy groups; more reactive
TrimethylsilaneC₃H₉SiSimple structure; used primarily as a silane coupling agent
TriethoxyvinylsilaneC₇H₁₈O₃SiContains a vinyl group; used for polymerization
PhenyltrichlorosilaneC₉H₉Cl₃SiMore reactive due to chlorine; used for synthesis

Phenyltriethoxysilane's unique feature lies in its combination of ethoxy groups with a phenyl group, providing both reactivity and stability that are advantageous for producing silicone-based materials. Its ability to form robust siloxane networks makes it particularly valuable in applications requiring durable materials.

Physical Description

Liquid

LogP

2.99 (LogP)

UNII

QI310T2X15

GHS Hazard Statements

Aggregated GHS information provided by 149 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 149 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 145 of 149 companies with hazard statement code(s):;
H226 (77.24%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (32.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (59.31%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (30.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

780-69-8

Wikipedia

Phenyltriethoxysilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
Benzene, (triethoxysilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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